Benzyl D-Glucopyranoside

Description

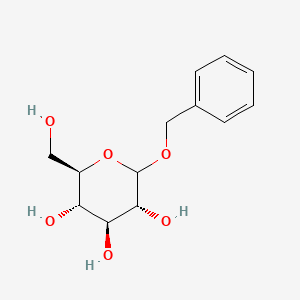

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of benzyl D-glucopyranoside

Advanced Characterization and Utility of Benzyl -D-Glucopyranoside: A Physicochemical Monograph

Executive Summary: The Model Glycoside

Benzyl

For the drug developer, this molecule offers a unique balance of hydrophilicity (glucose head) and lipophilicity (benzyl tail), making it a valuable probe for studying amphiphilic behavior and membrane interaction without the complexity of full-length glycolipids.[2]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the thermodynamic and solubility profile of Benzyl

Table 1: Core Physicochemical Constants[2]

| Property | Value / Description | Context & Application |

| Molecular Formula | Basis for stoichiometric calculations.[1][2] | |

| Molecular Weight | 270.28 g/mol | Essential for molarity preparation in enzyme kinetics.[1][2] |

| CAS Number | 4304-12-5 | Specific to the |

| Melting Point | 121 – 125 °C | High crystallinity indicates high purity.[1][2] Lower ranges (<120°C) often suggest solvent occlusion or |

| Solubility (Water) | Moderate (~50-100 mM) | Sufficient for biological assays.[1][2] Heating may be required for stock preparation.[1][2][3] |

| Solubility (Organic) | High (MeOH, EtOH, DMSO) | Preferred solvents for preparing concentrated stock solutions (100 mM+).[1][2] |

| LogP (Octanol/Water) | -0.7 (Computed) | Indicates the molecule remains water-soluble but possesses significant hydrophobic character for enzyme active site binding.[1][2] |

| pKa | ~12.5 (Sugar hydroxyls) | Stable as a neutral species at physiological pH (7.4).[1][2] |

Synthetic Pathways & Process Control[2]

While classical chemical synthesis (Koenigs-Knorr) exists, it requires toxic heavy metal promoters (silver/mercury salts) and rigorous protection/deprotection steps.[1][2] For modern pharmaceutical applications, Enzymatic Reverse Hydrolysis is the superior, "Green Chemistry" approach.[1][2] It ensures stereoselectivity for the

Protocol: Enzymatic Transglycosylation (Green Synthesis)[1][2]

Objective: Synthesize Benzyl

Reagents:

-

Donor: D-Glucose (excess).

-

Acceptor: Benzyl Alcohol (acts as both reactant and co-solvent).[1][2]

-

Catalyst:

-Glucosidase (Source: Prunus amygdalus / Almond Emulsin).[1][2] -

Medium: Acetate Buffer (pH 5.0) saturated with Benzyl Alcohol.[1][2]

Step-by-Step Methodology:

-

Equilibrium Setup: Dissolve D-Glucose (0.5 M) in 50 mM Sodium Acetate buffer (pH 5.0).

-

Solvent Saturation: Add Benzyl Alcohol to the aqueous phase until saturation. Maintain a biphasic system if necessary to drive equilibrium.

-

Enzyme Addition: Add

-glucosidase (10 U/mL). -

Incubation: Incubate at 37°C – 40°C with orbital shaking (150 rpm) for 24–48 hours.

-

Termination: Heat shock at 95°C for 5 minutes to denature the enzyme.

-

Purification:

-

Crystallization: Recrystallize from hot ethanol to obtain the pure white powder.

Visualization: Enzymatic Synthesis Workflow

Caption: Workflow for the enzymatic synthesis of Benzyl

Stability & Kinetic Behavior[2]

The utility of Benzyl

Hydrolysis Kinetics

In the presence of

Reaction:

Detection Methods:

-

Glucose Release: Coupled assay using Hexokinase/G6PDH (detects NADPH production at 340 nm).[1][2]

-

UV Absorption: Benzyl alcohol has a distinct UV signature compared to the glycoside, though overlap requires HPLC separation for precise quantification.[1][2]

Stability Profile

-

Acidic pH (1-3): Labile. The acetal linkage hydrolyzes rapidly at elevated temperatures in strong acid (e.g., 1M HCl, 80°C).[1][2]

-

Neutral/Physiological pH (7.4): Highly stable.[1][2] Suitable for long-term cell culture experiments.[1][2]

-

Basic pH (>10): Generally stable at room temperature, but degradation can occur under extreme alkaline stress (peeling reactions).[1][2]

Visualization: Hydrolysis & Detection Pathway

Caption: Mechanism of enzymatic hydrolysis and the downstream detection strategy using a coupled glucose assay.

Applications in Pharmaceutical Sciences[1][2]

Beyond its role as a passive substrate, Benzyl

PTP1B Inhibition (Diabetes Research)

Recent studies indicate that benzyl glycosides can act as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling.[1][2] Inhibition of PTP1B is a validated strategy for treating Type 2 Diabetes and obesity.[1][2]

-

Mechanism: The glucose moiety mimics the phosphate group of the natural substrate, while the benzyl group interacts with the hydrophobic pocket of the enzyme, providing specificity.[2]

-

Data Point:

values for benzyl glycoside derivatives often range in the micromolar (

Reference Standard for Quality Control

In the manufacturing of herbal medicines (e.g., Salix species extracts), benzyl glucoside derivatives are often contaminants or markers.[1][2]

References

-

PubChem. (2023).[1][2] Benzyl beta-D-glucopyranoside | C13H18O6.[1][2][4][5][6] National Library of Medicine.[1][2] [Link]

-

Varki, A., et al. (2022).[1][2][7] Essentials of Glycobiology, 4th edition.[1][2][7] Cold Spring Harbor Laboratory Press.[1][2][7] (General reference for glycoside chemistry and enzymology). [Link]

-

ChemRxiv. (2021).[1][2] Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. (Provides comparative kinetic data for aryl glucosides). [Link]

-

ResearchGate. (2000).[1][2] Enzymic Preparation of Benzyl β-D-Glucopyranoside. (Detailed protocol for enzymatic synthesis). [Link]

-

NIST WebBook. (2023). Benzyl chloride Thermochemistry. (Reference for thermodynamic properties of the benzyl moiety precursors). [Link][1][2]

Sources

- 1. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl glucopyranoside | C13H18O6 | CID 11076492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]

- 4. Benzyl beta-d-glucopyranoside | 4304-12-5 | Benchchem [benchchem.com]

- 5. Benzyl beta-D-glucopyranoside | CAS:4304-12-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. CAS 4304-12-5: benzyl B-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 7. Benzyl β-D-glucopyranoside, CAS 4304-12-5 (HY-W153847-100) | Szabo-Scandic [szabo-scandic.com]

molecular structure and stereochemistry of benzyl beta-D-glucopyranoside

Molecular Structure and Stereochemistry of Benzyl -D-Glucopyranoside

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzyl -D-Glucopyranoside

Benzyl

In drug development, this molecule is not merely a passive intermediate; it is a scaffold for designing prodrugs (improving solubility and transport) and a competitive inhibitor for carbohydrate-processing enzymes like PTP1B. Its synthesis and characterization require a rigorous understanding of stereochemical control—specifically the formation of the 1,2-trans glycosidic linkage.

Molecular Architecture and Conformation[1][2]

The Pyranose Ring System

The core of Bn-

-

Equatorial Stability: In the

-anomer, the bulky benzyloxy group at C-1 is in the equatorial position.[2] Unlike the

Stereochemical Nomenclature

-

Configuration: D-series (C-5 stereocenter).

-

Anomeric Configuration:

(the C-1 substituent is trans to the C-5 hydroxymethyl group reference, or more simply, equatorial in the -

Aglycone: Benzyl group (

), providing a chromophore for UV detection and hydrophobic interactions in enzyme active sites.

Structural Visualization

The following diagram illustrates the structural hierarchy and the forces stabilizing the molecule.

Spectroscopic Characterization (NMR)[1][4][5]

The definitive proof of the

The Karplus Relationship

In the

Key NMR Parameters (400 MHz, or )

| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Interpretation |

| H-1 | 4.45 - 4.55 | Doublet (d) | 7.8 - 8.0 | Diagnostic for | |

| H-2 | 3.20 - 3.35 | dd | 8.0, 9.0 | Large | |

| -OCH | 4.70, 4.90 | AB System | 11.5 | Diastereotopic benzylic protons | |

| C-1 | 101.0 - 103.0 | - | - | Downfield shift typical of acetal carbon |

Note: Chemical shifts vary slightly depending on solvent and concentration. The

Synthesis and Stereocontrol

Achieving high

Mechanism of -Selectivity

-

Activation: The leaving group at C-1 (bromide or imidate) is activated by a promoter (AgOTf or TMSOTf).

-

Oxocarbenium Ion: An oxocarbenium ion intermediate forms.

-

Acetoxonium Ion (Critical Step): The carbonyl oxygen of the C-2 acetyl group attacks the anomeric center from the top face (axial), forming a five-membered acetoxonium ring. This blocks the

-face. -

Nucleophilic Attack: The benzyl alcohol nucleophile attacks C-1 from the bottom (equatorial) face, opening the ring and yielding the

-glycoside exclusively.

Synthetic Workflow Diagram

Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Adaptation)

-

Precursor: 2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromoglucose). -

Acceptor: Benzyl alcohol (anhydrous).

-

Promoter: Silver Carbonate (

) or Silver Triflate (

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.[3]

-

Solvation: Dissolve Acetobromoglucose (1.0 eq) and Benzyl alcohol (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Activation: Cool to -20°C. Add Silver Triflate (1.1 eq) in the dark (exclude light to prevent silver degradation).

-

Reaction: Stir for 2-4 hours while warming to

C. Monitor by TLC (Hexane:EtOAc 1:1). The product ( -

Workup: Filter through Celite to remove silver salts. Wash filtrate with

and brine. Dry over -

Deprotection: Dissolve the peracetylated intermediate in dry Methanol. Add catalytic Sodium Methoxide (Zemplén conditions, pH ~9). Stir 1 hour. Neutralize with Amberlite IR-120 (

form). -

Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography (DCM:MeOH 9:1).

Applications in Drug Development[8][9]

Enzyme Inhibition and Kinetics

Bn-

-

Screening inhibitors of glucocerebrosidase (Gaucher's disease target).

-

Profiling the substrate specificity of cellulases in biofuel research.

Protein-Carbohydrate Interactions

The benzyl group mimics aromatic amino acid side chains (Phenylalanine, Tyrosine) often found in the carbohydrate-binding domains (CBDs) of lectins. Bn-

References

-

Roslund, M. U., et al. (2008).[5] "Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides." Carbohydrate Research. Available at: [Link]

- Nigudkar, S. S., & Demchenko, A. V. (2015). "Stereocontrolled chemical glycosylation." Chemical Science. (General reference for NGP mechanism).

-

PubChem. Benzyl beta-D-glucopyranoside Compound Summary. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Benzyl Glycosides: From Serendipitous Discovery to Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Quiet Significance

In the vast and intricate world of chemical biology and drug discovery, certain molecular scaffolds emerge not with a sudden, explosive impact, but with a quiet, persistent accumulation of significance. The benzyl glycosides are a prime example of such a class. Deceptively simple in their core structure—a benzyl group linked to a carbohydrate moiety—these derivatives have carved a remarkable niche at the intersection of natural product chemistry, synthetic innovation, and therapeutic application. This guide will navigate the historical currents that brought benzyl glycosides to the forefront, delve into the nuanced art and science of their synthesis, and illuminate their expanding role in the development of next-generation therapeutics. We will explore the causal links between their structural features and biological activities, providing not just a recitation of facts, but a deeper understanding of the scientific rationale that drives research in this compelling field.

Part 1: A Historical Perspective: The Unfolding Narrative of Benzyl Glycosides

The story of benzyl glycosides is intrinsically woven into the broader history of glycoscience. Early explorations into the chemical nature of plant-derived compounds laid the groundwork for their discovery.

Echoes from the Past: Early Glycosylation and the Dawn of a New Bond

The late 19th and early 20th centuries witnessed foundational discoveries in carbohydrate chemistry. The pioneering work of Michael, Fischer, and later Koenigs and Knorr, established the fundamental principles of forming glycosidic bonds. The Koenigs-Knorr reaction, first described in 1901, provided a robust method for the synthesis of O-glycosides by reacting a glycosyl halide with an alcohol in the presence of a silver salt promoter.[1] This seminal work opened the door for the deliberate synthesis of a vast array of glycosidic structures, including the conceptual framework for benzyl glycosides.

Nature's Blueprint: The Discovery of Naturally Occurring Benzyl Glycosides

Long before their deliberate synthesis, benzyl glycosides existed as constituents of the natural world. For instance, 2-hydroxybenzyl β-D-glucopyranoside was identified in 1966, contributing to the phytochemical understanding of various plant species. The presence of such compounds in the plant kingdom hinted at their potential biological roles and spurred further investigation into their structure and function.

Part 2: The Synthetic Alchemist's Toolkit: Crafting Benzyl Glycosides

The synthesis of benzyl glycoside derivatives has evolved from classical methods to highly sophisticated and stereocontrolled strategies, encompassing both chemical and enzymatic approaches. The choice of synthetic route is often dictated by the desired anomeric configuration, the complexity of the carbohydrate, and the nature of the aglycone.

The Enduring Classic: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction remains a cornerstone of glycosylation chemistry and is frequently employed for the synthesis of benzyl β-D-glucopyranosides. The reaction typically involves the use of a per-acetylated glycosyl bromide and benzyl alcohol in the presence of a promoter like silver carbonate or silver oxide.

-

Preparation of the Glycosyl Bromide: Acetobromoglucose is prepared from D-glucose by treatment with acetic anhydride and hydrobromic acid.

-

Glycosylation:

-

To a solution of acetobromoglucose (1 equivalent) in anhydrous dichloromethane, add benzyl alcohol (1.2 equivalents) and freshly prepared silver carbonate (1.5 equivalents).

-

The reaction mixture is stirred in the dark at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the silver salts.

-

The filtrate is washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification and Deprotection:

-

The crude product is purified by silica gel column chromatography to yield the per-acetylated benzyl β-D-glucopyranoside.

-

Deacetylation is achieved by treating the purified product with a catalytic amount of sodium methoxide in methanol, followed by neutralization with an acidic resin.

-

Removal of the solvent and further purification yields the final benzyl β-D-glucopyranoside.

-

The Green Alternative: Enzymatic Synthesis

Enzymatic methods offer a more environmentally friendly and often highly stereoselective alternative to chemical synthesis. β-glucosidases, for example, can catalyze the formation of benzyl β-D-glucosides.

-

Reaction Setup:

-

In a suitable vessel, dissolve D-glucose (or cellobiose) in a minimal amount of aqueous buffer (e.g., phosphate buffer, pH 5.0).

-

Add a large excess of benzyl alcohol to serve as both the acceptor and the organic solvent.

-

Add immobilized β-glucosidase (from a source such as almonds). The immobilization allows for easy recovery and reuse of the enzyme.

-

-

Reaction Conditions:

-

The biphasic mixture is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 24-72 hours.[2]

-

-

Workup and Purification:

-

The enzyme is removed by filtration.

-

The reaction mixture is concentrated to remove excess benzyl alcohol.

-

The residue is then purified by column chromatography to isolate the benzyl β-D-glucopyranoside.[3]

-

Modern Marvels: Advanced Chemical Methodologies

Contemporary synthetic chemistry has introduced a plethora of advanced methods for benzyl glycoside synthesis, offering improved yields, stereoselectivity, and functional group tolerance. These include palladium-catalyzed C-glycosylation for the synthesis of carbon-linked benzyl glycosides and the use of thioglycosides as versatile glycosyl donors.

Part 3: The Therapeutic Frontier: Benzyl Glycosides in Drug Discovery

The unique structural features of benzyl glycoside derivatives have positioned them as valuable pharmacophores in the development of novel therapeutic agents across a spectrum of diseases.

A Targeted Strike Against Cancer: Prodrug Strategies and Apoptosis Induction

A promising application of benzyl glycosides in oncology is their use as prodrugs. The glycosidic bond can be designed to be selectively cleaved by enzymes that are overexpressed in the tumor microenvironment, such as β-glucuronidase. This targeted activation releases a cytotoxic aglycone specifically at the tumor site, minimizing systemic toxicity.[4]

Glucopyranosyl-conjugated benzyl derivatives have demonstrated significant anticancer activity.[5] For instance, certain derivatives have shown potent cytotoxicity against human colorectal carcinoma cells (HCT-116), with IC50 values comparable to the established chemotherapeutic agent 5-fluorouracil.[6][7]

Table 1: Cytotoxicity of Glucopyranosyl-Conjugated Benzyl Derivatives against HCT-116 Colon Cancer Cells

| Compound | R Group on Benzyl Ring | IC50 (µM) on HCT-116 | Selectivity Index (IC50 on 293T / IC50 on HCT-116) |

| 8b | H | 18.3 ± 2.1 | 1.9 |

| 8c | 4-CH3 | 25.4 ± 2.8 | > 3.9 |

| 8d | 4-OCH3 | 15.2 ± 1.5 | 5.6 |

| 8e | 4-F | 22.8 ± 2.5 | 2.6 |

| 8f | 4-Cl | 28.7 ± 3.1 | 2.3 |

Data sourced from[1]

The mechanism of action for some of these anticancer derivatives involves the induction of apoptosis, a programmed cell death pathway.

Caption: Mechanism of SGLT2 inhibition.

Part 4: Future Horizons and Concluding Remarks

The journey of benzyl glycoside derivatives from their early, serendipitous discoveries to their current status as sophisticated therapeutic agents is a testament to the power of interdisciplinary scientific inquiry. The future of this field is bright, with ongoing research focused on:

-

Expanding the Therapeutic Landscape: Exploring the potential of benzyl glycosides in other disease areas, such as neurodegenerative disorders and inflammatory conditions.

-

Refining Synthetic Strategies: Developing even more efficient, stereoselective, and sustainable methods for their synthesis.

-

Elucidating Complex Mechanisms: Deepening our understanding of the intricate molecular interactions that govern their biological activities.

As our understanding of glycobiology continues to expand, so too will the opportunities to harness the therapeutic potential of benzyl glycoside derivatives. Their inherent versatility and amenability to chemical modification ensure that they will remain a fertile ground for discovery and innovation for years to come.

References

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

-

Wikipedia. (2023). Koenigs–Knorr reaction. Retrieved from [Link]

- Kren, V., & Křen, V. (1995). Enzymic Preparation of Benzyl β-D-Glucopyranoside.

- Křen, V., & Martinková, L. (1993). Enzymic preparation of benzyl β-D-glucopyranoside. Biotechnology Letters, 15(10), 1035-1040.

- Feng, B., Chen, Q., Wang, X., Xu, C., & Wang, X. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science, 8(2), 201816.

- Matsuura, H., Takayama, S., & Inouye, H. (1996). Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides. Chemical & Pharmaceutical Bulletin, 44(9), 1668-1672.

- Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3663–3670.

-

Wang, X., Feng, B., Chen, Q., Xu, C., & Wang, X. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed. Retrieved from [Link]

- Wang, X., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science, 8(2), 201816.

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3663–3670.

- Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612.

- Yuan, J., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry Letters, 24(13), 2874-2879.

- Wang, X., et al. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Royal Society Open Science, 8(2), 201816.

- Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3663–3670.

-

Wang, X., Feng, B., Chen, Q., Xu, C., & Wang, X. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed. Retrieved from [Link]

- Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3663–3670.

-

Wang, X., Feng, B., Chen, Q., Xu, C., & Wang, X. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed. Retrieved from [Link]

- Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Drug Design, Development and Therapy, 10, 3663–3670.

-

Wang, X., Feng, B., Chen, Q., Xu, C., & Wang, X. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. PubMed. Retrieved from [Link]

- Wang, Y., et al. (2000). Beta-glucuronidase-cleavable prodrugs of O6-benzylguanine and O6-benzyl-2'-deoxyguanosine. Journal of Medicinal Chemistry, 43(13), 2566-2573.

- Nair, S., & Wilding, J. P. (2010). Sodium glucose cotransporter 2 inhibitors as a new treatment for diabetes mellitus. Journal of Clinical Endocrinology & Metabolism, 95(1), 34-42.

- Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612.

- Yuan, J., et al. (2014). The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Bioorganic & Medicinal Chemistry Letters, 24(13), 2874-2879.

Sources

- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Chemoenzymatic synthesis of naturally occurring benzyl 6-O-glycosyl-beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction [mdpi.com]

- 5. ir.cftri.res.in [ir.cftri.res.in]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

role of benzyl D-glucopyranoside in carbohydrate chemistry

An In-Depth Technical Guide to the Role of Benzyl D-Glucopyranoside in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate field of carbohydrate chemistry, the strategic manipulation of hydroxyl groups is fundamental to the synthesis of complex glycans and glycoconjugates. Benzyl D-glucopyranoside and its derivatives have emerged as indispensable tools, serving as versatile building blocks and platforms for sophisticated protecting group strategies. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted applications of benzyl D-glucopyranoside. We will delve into its critical role as a protecting group, its utility as a glycosyl acceptor in the formation of glycosidic bonds, and its significance as a precursor to a diverse array of carbohydrate-based structures. The causality behind experimental choices, detailed self-validating protocols, and mechanistic insights are provided to empower researchers in leveraging this cornerstone of carbohydrate synthesis for applications in drug discovery and materials science.

Introduction: The Strategic Importance of Benzyl Ethers in Carbohydrate Synthesis

The synthesis of oligosaccharides and glycoconjugates presents unique challenges due to the polyhydroxylated nature of monosaccharide building blocks. The ability to differentiate between hydroxyl groups of similar reactivity is paramount for achieving regioselective and stereoselective glycosidic bond formation. The benzyl (Bn) ether has long been a stalwart protecting group in carbohydrate chemistry, prized for its robustness under a wide range of reaction conditions and its facile removal via mild catalytic hydrogenation.[1][2]

Benzyl D-glucopyranoside, in its various protected forms, serves as a fundamental building block in these synthetic endeavors. By strategically placing benzyl ethers on the glucose scaffold, chemists can modulate the reactivity of the remaining free hydroxyls and direct the outcome of glycosylation reactions.[2] This guide will explore the pivotal roles of benzyl D-glucopyranoside, from its basic synthesis to its application in the construction of complex, biologically relevant molecules.

Synthesis of Benzyl D-Glucopyranoside: Foundational Methodologies

The preparation of benzyl D-glucopyranoside is a critical first step in its utilization. Both chemical and enzymatic methods have been developed, each with its own advantages.

Chemical Synthesis

The most common method for synthesizing benzyl ethers is the Williamson ether synthesis.[3] This SN2 reaction involves the deprotonation of a hydroxyl group to form a nucleophilic alkoxide, which then attacks an electrophilic benzyl halide.[3][4]

Experimental Protocol: Synthesis of Per-O-benzylated Methyl Glucoside

This protocol describes the exhaustive benzylation of methyl glucoside, a common precursor for further manipulations.[5]

-

Materials: Methyl glucoside, sodium hydride (NaH), benzyl halide (e.g., benzyl bromide or chloride), and a suitable organic solvent (e.g., N,N-dimethylformamide - DMF).

-

Procedure:

-

Dissolve methyl glucoside in the organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Carefully add sodium hydride portion-wise to the solution. The reaction will generate hydrogen gas, so proper ventilation is crucial. Stir until the bubbling ceases, indicating the formation of the alkoxide.

-

Cool the reaction mixture in an ice bath (≤15°C).

-

Slowly add the benzyl halide to the cooled solution.

-

After the addition is complete, allow the reaction to warm to room temperature (20-40°C) and stir for 1-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the perbenzylated methyl glucoside.

-

-

Self-Validation: The successful synthesis can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the appearance of aromatic proton signals and the disappearance of hydroxyl proton signals will be evident. Mass spectrometry will confirm the expected molecular weight of the product.

Enzymatic Synthesis

An alternative, greener approach to synthesizing benzyl β-D-glucopyranoside involves the use of enzymes. β-glucosidase can catalyze the direct reaction between D-glucose or cellobiose and benzyl alcohol.[6] This method often proceeds under milder conditions and can offer high stereoselectivity.[6]

Benzyl D-Glucopyranoside as a Versatile Protecting Group

The benzyl group's stability to both acidic and basic conditions makes it an ideal "permanent" protecting group during a multi-step synthesis.[1] It is typically removed in the final stages of the synthesis.

Mechanism of Protection and Deprotection

Protection (Benzylation): As described in the Williamson ether synthesis, the hydroxyl group is converted to a benzyl ether. This transformation renders the oxygen atom non-nucleophilic and non-acidic, effectively masking it from participating in subsequent reactions.

Deprotection (Debenzylation): The most common method for cleaving benzyl ethers is catalytic hydrogenation.[7][8] This process involves the use of a palladium catalyst, typically on a carbon support (Pd/C), and a hydrogen source.[7] The reaction is a hydrogenolysis, where the C-O bond of the benzyl ether is cleaved, regenerating the free hydroxyl group and producing toluene as a byproduct.[7]

An alternative to using hydrogen gas is catalytic transfer hydrogenation (CTH).[9] This method utilizes a hydrogen donor, such as ammonium formate or formic acid, to generate hydrogen in situ.[9][10] CTH is often considered safer as it avoids the use of flammable, high-pressure hydrogen gas.[9]

Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation

-

Materials: Benzylated carbohydrate, palladium on carbon (10% Pd/C), and a hydrogen donor (e.g., ammonium formate), in a suitable solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve the benzylated carbohydrate in the chosen solvent in a round-bottom flask.

-

Add the 10% Pd/C catalyst to the solution.

-

Add the hydrogen donor to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes at boiling point).[10]

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

-

Self-Validation: Successful deprotection is confirmed by the disappearance of the aromatic proton signals in the 1H NMR spectrum and the appearance of the hydroxyl proton signals. The molecular weight of the product, as determined by mass spectrometry, will correspond to the debenzylated compound.

Orthogonal Protecting Group Strategies

The true power of benzyl ethers is realized when they are used in conjunction with other protecting groups in an orthogonal strategy. This allows for the selective deprotection of one type of protecting group while others remain intact. For example, benzyl ethers are stable under the acidic conditions used to remove silyl ethers or the basic conditions used to cleave ester groups. This enables chemists to unmask specific hydroxyl groups at will for further functionalization.

Benzyl D-Glucopyranoside as a Glycosyl Acceptor

Partially benzylated glucopyranosides, where one or more hydroxyl groups are left unprotected, are crucial building blocks known as glycosyl acceptors.[2][11] The strategic placement of benzyl groups influences the nucleophilicity of the remaining free hydroxyls, thereby directing the regioselectivity of glycosylation reactions.

Regioselective Synthesis of Partially Benzylated Glucosides

Achieving regioselective benzylation to produce specific glycosyl acceptors can be challenging but is essential for synthesizing complex carbohydrates.[2] One approach involves the regioselective reductive opening of benzylidene acetals.[11] For instance, starting from a 4,6-O-benzylidene protected glucoside, regioselective opening can provide access to either the 4-OH or 6-OH derivative.[11]

Experimental Workflow: Regioselective Synthesis of a 4-OH Glycosyl Acceptor

The following workflow illustrates the synthesis of a benzyl D-glucopyranoside derivative with a free hydroxyl group at the C-4 position, making it a suitable acceptor for glycosylation at this position.[11]

Caption: Synthetic route to a 4-OH glycosyl acceptor.

This strategic unmasking of the C-4 hydroxyl allows for the subsequent formation of a (1→4)-glycosidic linkage, a common motif in many biologically important oligosaccharides.

Influence of Benzyl Groups on Glycosylation Stereoselectivity

Protecting groups do more than just protect; they actively influence the stereochemical outcome of glycosylation reactions.[2] The presence of a benzyl ether at the C-2 position of a glycosyl donor, for example, typically leads to the formation of a 1,2-trans-glycosidic linkage due to the absence of a participating neighboring group. Conversely, an acyl group at C-2 would favor the formation of a 1,2-trans linkage through neighboring group participation.

Benzyl D-Glucopyranoside in Drug Development

The synthetic versatility of benzyl D-glucopyranoside and its derivatives makes them valuable intermediates in the synthesis of carbohydrate-based drugs.[12]

Synthesis of SGLT2 Inhibitors

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes. Many of these drugs are C-glycosides, and their synthesis often relies on precursors derived from per-O-benzylated glucose.[12]

Glycoconjugate Vaccines and Cancer Therapeutics

The conjugation of carbohydrates to proteins or lipids is a key strategy in the development of vaccines and targeted cancer therapies.[13] Benzyl-protected glucosides can serve as precursors to the carbohydrate antigens used in these applications. The ability to selectively deprotect and functionalize the glucose scaffold is crucial for attaching linkers for conjugation.

Conclusion

Benzyl D-glucopyranoside is a cornerstone of modern carbohydrate chemistry. Its utility as a robust protecting group, a versatile glycosyl acceptor, and a key precursor for drug discovery is well-established. A thorough understanding of its synthesis, reactivity, and the influence of its benzyl ethers on reaction outcomes is essential for any researcher working in the field of glycoscience. The strategic application of the principles and protocols outlined in this guide will undoubtedly facilitate the synthesis of complex carbohydrates for a wide range of applications, from fundamental biological studies to the development of novel therapeutics.

References

- Vertex AI Search. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry.

- MedchemExpress.com. (n.d.). Benzyl β-D-glucopyranoside | Glycobiology.

- PubMed Central (PMC). (n.d.). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside.

- PubMed. (n.d.). Synthesis of benzyl and allyl ethers of D-glucopyranose.

- Royal Society Open Science. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer.

- BenchChem. (n.d.). The Cornerstone of Carbohydrate Synthesis: A Technical Guide to Benzyl Protecting Groups in Glucose Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.

- Organic & Biomolecular Chemistry. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies.

- ResearchGate. (2025). Enzymic Preparation of Benzyl β-D-Glucopyranoside.

- J&K Scientific LLC. (2021). Benzyl Deprotection of Alcohols.

- ResearchGate. (2025). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside.

- PubChem. (n.d.). Benzyl beta-D-glucopyranoside.

- ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?.

- ChemFaces. (n.d.). Benzyl beta-d-glucopyranoside.

- ACS Publications. (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors.

- Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.

- PubMed Central (PMC). (n.d.). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.

- Common Organic Chemistry. (n.d.). Benzyl Protection.

- PubMed Central (PMC). (2023). Benzyne-Promoted, 1,2-cis-Selective O-Glycosylation with Benzylchalcogenoglycoside Donors.

- YouTube. (2023). Formation of Benzyl ether| Carbohydrate | Benzyl ether Cleavage #youtubeshorts.

- PubMed Central (PMC). (n.d.). Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors.

- ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.

- Google Patents. (n.d.). CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

- PubMed Central (PMC). (2012). Influence of Protecting Groups on the Anomeric Equilibrium; Case of the 4,6-O-Benzylidene Acetal in the Mannopyranose Series.

- BenchChem. (n.d.). Application of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose in Drug Discovery.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

1H and 13C NMR spectral data for benzyl alpha-D-glucopyranoside

An In-depth Technical Guide to the Spectral Analysis of Benzyl

Executive Summary

Benzyl

This guide provides a rigorous technical analysis of the 1H and 13C NMR spectral signatures of Bn-

Structural Context & Conformation

Before interpreting spectra, one must understand the solution-state behavior of the molecule:

-

The Anomeric Effect: The

-anomer is stabilized by the hyperconjugation of the endocyclic oxygen lone pair ( -

Ring Conformation: The pyranose ring adopts a

chair conformation, placing the bulky hydroxymethyl group (C-6) in an equatorial position to minimize 1,3-diaxial interactions. -

Rotational Freedom: The benzyl methylene group (

) exhibits free rotation, but often appears as an AB system in 1H NMR due to the chirality of the glucose ring, rendering the two protons diastereotopic.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data corresponds to a high-purity standard, the following Fischer glycosylation protocol is recommended. This method avoids the use of toxic heavy metals often found in Koenigs-Knorr reactions.

Acid-Catalyzed Fischer Glycosylation

Reagents: D-Glucose (anhydrous), Benzyl Alcohol (Reagent Grade), Cation Exchange Resin (e.g., Amberlite IR-120 H+ form).

Protocol:

-

Activation: Wash the cation exchange resin with methanol and dry under vacuum to remove moisture.

-

Reaction: Suspend D-glucose (1.0 eq) in benzyl alcohol (5.0 eq). Add activated resin (10% w/w relative to glucose).

-

Heating: Heat the mixture to 80°C under vigorous stirring. The suspension will clear as the glucose reacts and dissolves.

-

Monitoring: Monitor by TLC (Solvent: EtOAc/MeOH 4:1). The

-anomer typically travels faster ( -

Termination: Filter off the resin while hot.

-

Isolation: Remove excess benzyl alcohol via high-vacuum distillation or ether precipitation.

-

Purification: Recrystallize from ethanol/water or perform flash chromatography (DCM/MeOH gradient) to separate the

and

Sample Preparation for NMR:

-

Solvent: Deuterium Oxide (

) is preferred for the unprotected glycoside to eliminate hydroxyl proton coupling, simplifying the spectrum. Methanol- -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: Internal TSP (trimethylsilylpropanoic acid) or residual solvent peak (

ppm).

1H NMR Spectral Analysis

The proton NMR spectrum of Bn-

The Anomeric Proton (H-1)

The most diagnostic signal is H-1.

-

Chemical Shift (

): Resonates downfield at 4.90 – 5.05 ppm . This is deshielded by two oxygen atoms (O-5 and O-1). -

Multiplicity: Doublet (d).

-

Coupling Constant (

): 3.5 – 4.0 Hz .

The Benzyl Methylene Group (Ph-CH2-)

-

Chemical Shift: 4.60 – 4.80 ppm .

-

Pattern: Often appears as an AB quartet (

Hz) rather than a singlet. The chiral center at C-1 makes the two benzylic protons magnetically non-equivalent (diastereotopic).

Ring Protons (H-2 to H-6)

These protons form a complex second-order envelope in the 3.40 – 3.90 ppm range.

-

H-6a/H-6b: Typically found at the upfield end (~3.7 ppm) and may show geminal coupling (

Hz). -

H-5: Often distinguishable as a multiplet (ddd) controlling the H-6 signals.

Aromatic Protons

-

Chemical Shift: 7.30 – 7.50 ppm .[4]

-

Pattern: Multiplet integrating to 5 protons. In high-field instruments (>500 MHz), this may resolve into ortho, meta, and para signals.

13C NMR Spectral Analysis

Carbon-13 NMR provides definitive confirmation of the carbon skeleton without the complexity of J-coupling overlap.

| Carbon Position | Chemical Shift ( | Assignment Logic |

| C-1 (Anomeric) | 98.0 – 100.0 | Most deshielded aliphatic carbon due to two oxygen attachments. The |

| C-Ar (Ipso) | 137.0 – 138.0 | Quaternary aromatic carbon attached to the methylene group. |

| C-Ar (Ortho/Meta/Para) | 128.0 – 129.5 | Cluster of intense signals for the phenyl ring. |

| Benzyl CH2 | 70.0 – 72.0 | Diagnostic methylene carbon; distinct from ring carbons. |

| C-2, C-3, C-4, C-5 | 70.0 – 75.0 | Ring carbons carrying hydroxyl groups. C-5 is usually the most deshielded of this group. |

| C-6 | 61.0 – 62.0 | Primary alcohol carbon; significantly upfield from the secondary ring carbons. |

Logic-Based Assignment Workflow

To validate the structure of a synthesized batch, follow this logic flow using 2D NMR techniques.

Figure 1: Structural elucidation workflow for verifying the

Summary of Spectral Data (Reference Table)

Solvent:

| Nucleus | Signal | Shift ( | Multiplicity | Interpretation | |

| 1H | H-1 | 4.95 | d | 3.7 | Anomeric, |

| 1H | Ph-CH2 | 4.65, 4.82 | d (AB q) | 11.5 | Diastereotopic Benzyl |

| 1H | H-3 | 3.65 | t (approx) | 9.5 | Axial-Axial coupling |

| 1H | H-2 | 3.55 | dd | 3.7, 9.8 | Coupled to H-1 and H-3 |

| 1H | H-4 | 3.40 | t | 9.5 | Axial-Axial coupling |

| 1H | H-5 | 3.75 | m | - | Ring methine |

| 1H | H-6a/b | 3.70 - 3.85 | m | - | Hydroxymethyl |

| 1H | Ph-H | 7.40 - 7.50 | m | - | Aromatic Ring |

| 13C | C-1 | 98.5 | - | - | Anomeric Carbon |

| 13C | Ph-CH2 | 71.8 | - | - | Benzylic Carbon |

| 13C | C-6 | 61.5 | - | - | Primary Alcohol |

Note: Exact shifts may vary by

References

-

PubChem Compound Summary. Benzyl alpha-D-glucopyranoside (CID 7918796).[5] National Center for Biotechnology Information. [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the 1H and 13C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. (Provides foundational data for glucopyranose ring couplings). [Link]

-

Reich, H. J. WinPLT NMR Data: Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Source for general benzyl and carbohydrate shift logic). [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Laboratory Chemist. J. Org.[6] Chem. (Standard for solvent referencing).[7] [Link]

Sources

- 1. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. METHYL 4,6-O-BENZYLIDENE-ALPHA-D-GLUCOPYRANOSIDE(3162-96-7) 13C NMR [m.chemicalbook.com]

- 5. Benzyl alpha-D-glucopyranoside | C13H18O6 | CID 7918796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. expertcorps.ru [expertcorps.ru]

- 7. scs.illinois.edu [scs.illinois.edu]

Technical Guide: Biological Activity and Toxicity Profile of Benzyl Glucopyranosides

Executive Summary

Benzyl glucopyranosides (specifically benzyl

This guide analyzes their dual role: as enzyme inhibitors (targeting PTP1B and

Chemical Architecture & Physicochemical Properties[1]

The biological efficacy of benzyl glucopyranosides is dictated by the stereochemistry at the anomeric center (

| Property | Benzyl | Benzyl |

| CAS Number | 25320-99-4 | 4304-12-5 |

| Conformation | Axial ( | Equatorial ( |

| Enzymatic Susceptibility | Hydrolyzed by | Hydrolyzed by |

| Lipophilicity (LogP) | ~0.65 (Moderate) | ~0.65 (Moderate) |

| Solubility | Soluble in water, MeOH, DMSO | Soluble in water, MeOH, DMSO |

Key Insight: The benzyl group acts as a hydrophobic anchor, facilitating membrane interaction, while the glucose moiety ensures water solubility. This amphiphilicity allows the molecule to penetrate cellular membranes via GLUT transporters or passive diffusion, depending on the specific derivative.

Biological Activity Profile

Anti-Inflammatory Mechanism (NF- B Modulation)

Recent studies indicate that benzyl

Mechanism of Action:

-

Stimulus: LPS binds to Toll-like Receptor 4 (TLR4).

-

Signal Propagation: Recruitment of MyD88 and phosphorylation of IKK.

-

Inhibition Point: Benzyl glucopyranosides stabilize the I

B- -

Outcome: NF-

B remains sequestered in the cytoplasm; transcription of pro-inflammatory cytokines (TNF-

Metabolic Regulation (Diabetes & Obesity)

-

PTP1B Inhibition: The

-anomer has demonstrated significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. Inhibition of PTP1B sensitizes insulin receptors, offering a therapeutic avenue for Type 2 Diabetes. -

-Glucosidase Inhibition: Certain benzylated derivatives act as competitive inhibitors of intestinal

Cytotoxicity and "Prodrug" Behavior

The cytotoxicity of benzyl glucopyranosides is generally low (

-

The Masking Effect: The glycosidic bond "masks" the toxicity of the aglycone.

-

Activation: Upon internalization, intracellular glucosidases cleave the bond, releasing high local concentrations of benzyl alcohol (or substituted derivatives), which can then disrupt mitochondrial membranes or induce apoptosis.

Visualization of Signaling Pathways[2]

The following diagram illustrates the specific intervention points of benzyl glucopyranosides within the inflammatory cascade.

Caption: Mechanistic intervention of Benzyl β-D-glucopyranoside preventing NF-κB nuclear translocation and subsequent cytokine storm.

Toxicity & Safety Profile

Acute Toxicity

In rodent models, benzyl glycosides exhibit a high safety margin.

-

LD50 (Oral, Rat): Typically > 2000 mg/kg for the glycoside form.

-

Observation: No signs of neurotoxicity (tremors, lethargy) at therapeutic doses (50–200 mg/kg).

Hydrolysis Risks (The Aglycone Factor)

The primary safety concern is the rate of hydrolysis.

-

Risk: High systemic levels of benzyl alcohol can lead to hypotension and CNS depression.

-

Mitigation: The glycosidic linkage slows the release, preventing "dose dumping" of the alcohol. However, species-specific differences in

-glucosidase activity (e.g., gut microbiota composition) can alter the pharmacokinetic profile.

Hemolysis

Benzyl glucopyranosides are non-hemolytic at concentrations up to 500

Experimental Protocols

Protocol A: Modified Fischer Glycosylation (Synthesis)

Objective: To synthesize Benzyl

Reagents: D-Glucose (anhydrous), Benzyl alcohol, HCl (gas) or cation exchange resin (Dowex 50W-X8), Diethyl ether.

-

Preparation: Suspend D-glucose (10 g) in benzyl alcohol (40 mL).

-

Catalysis: Add Dowex 50W-X8 resin (2 g, dry form) or bubble dry HCl gas into the solution until saturation (approx. 2-3%).

-

Reaction: Heat the mixture to 80°C with vigorous stirring for 4 hours.

-

Note: The reaction equilibrium shifts toward the thermodynamically stable

-anomer at higher temperatures.

-

-

Monitoring: Check via TLC (Solvent: CHCl3:MeOH 4:1). Stain with 10%

in EtOH and char.[3] -

Work-up: Filter off the resin.[4] If HCl gas was used, neutralize with

. -

Purification: Concentrate the filtrate under reduced pressure to remove excess benzyl alcohol. The residue is often a syrup. Crystallize from diethyl ether/ethanol or purify via silica gel flash chromatography.

Protocol B: In Vitro Enzymatic Hydrolysis Assay

Objective: To determine the metabolic stability of the glycoside.

Reagents:

-

Substrate Prep: Dissolve Benzyl

-D-glucopyranoside (10 mM) in Phosphate Buffer. -

Enzyme Addition: Add

-glucosidase (1 U/mL final concentration). -

Incubation: Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot 100

L at t=0, 15, 30, 60, and 120 mins. -

Quenching: Immediately add 100

L of ice-cold Acetonitrile to denature the enzyme. Centrifuge at 10,000 x g for 5 mins. -

Analysis: Inject supernatant into HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile gradient.

-

Detection: UV at 254 nm (detects benzyl alcohol release).

-

-

Calculation: Plot % hydrolysis vs. time to calculate half-life (

).

Workflow Visualization

Caption: Step-by-step synthetic workflow from raw materials to purified glycoside.

References

-

ChemFaces. (2021). Benzyl beta-D-glucopyranoside: Biological Activity and PTP1B Inhibition.[5] Natural Product Research.[5]

-

National Institutes of Health (NIH). (2023). Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells.[6] PubMed Central.

-

BenchChem. (2025).[4] Technical Guide: Synthesis and Properties of Benzyl Glucopyranosides.

-

ResearchGate. (2021). Enzymic Preparation of Benzyl β-D-Glucopyranoside via Reverse Hydrolysis.

-

MDPI. (2023). Synthesis and Comparative Structure–Activity Study of Carbohydrate-Based Phenolic Compounds as α-Glucosidase Inhibitors. Molecules.[7][1][2][3][4][5][8][9][10][11][12][13]

Sources

- 1. Benzyl b-D-glucopyranoside | CymitQuimica [cymitquimica.com]

- 2. d-nb.info [d-nb.info]

- 3. Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl beta-D-glucopyranoside | CAS:4304-12-5 | Manufacturer ChemFaces [chemfaces.com]

- 6. Phenyl-β-D-Glucopyranoside Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. Hydrolysis of aryl beta-D-glucopyranosides and beta-D-xylopyranosides by an induced beta-D-glucosidase from Stachybotrys atra - PubMed [pubmed.ncbi.nlm.nih.gov]

crystal packing and X-ray diffraction analysis of benzyl D-glucoside

Advanced Crystallographic Analysis of Benzyl -D-Glucopyranoside

Technical Guide for Structural Biology & Drug Development

Executive Summary

Benzyl

This guide provides a rigorous technical breakdown of the crystallographic analysis of B

Molecular Architecture & Conformational Analysis[1]

Before attempting diffraction, one must understand the conformer landscape.[1] The B

The Pyranose Ring

The glucose ring adopts the

The Exocyclic Hydroxymethyl Group (C6–O6)

The orientation of the C6–O6 bond is the primary variable in the crystal packing of hexopyranoses.[1] For B

-

Implication: The

conformation maximizes intramolecular hydrogen bonding but imposes specific constraints on the lattice, often forcing a monoclinic space group (

The Aglycone (Benzyl Group)

The benzyl ring introduces a significant hydrophobic vector.[1] In the crystal lattice, this forces a segregation of domains:

Experimental Protocol: Crystallization

Achieving diffraction-quality single crystals of B

Reagents & Solvent Systems[1]

-

Solute: Benzyl

-D-glucopyranoside (>98% purity, HPLC grade).[1] -

Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

-

Anti-solvent: Diethyl ether or n-Hexane (for vapor diffusion).[1]

The "Slow-Cooling" Method (Recommended)

This method yields the most robust crystals for X-ray analysis.[1]

-

Dissolution: Dissolve 100 mg of B

G in 2.0 mL of boiling methanol. Ensure complete dissolution; filter through a 0.2 -

Seeding (Optional): If available, introduce a micro-seed from a previous batch at 40°C.

-

Cooling Ramp: Place the vial in a programmable incubator. Ramp temperature from 60°C to 20°C at a rate of -2°C/hour .[1]

-

Maturation: Once at 20°C, transfer to a 4°C environment for 48 hours to maximize yield.

Visualization: Crystallization Workflow

The following diagram details the decision logic for optimizing crystal growth.

Figure 1: Decision matrix for the crystallization of Benzyl

X-Ray Diffraction (XRD) Analysis[1]

Data Collection Strategy

Carbohydrate crystals are weakly scattering (composed of light atoms C, H, O) and often suffer from radiation damage.[1]

-

Source: Molybdenum (Mo-K

, -

Temperature: Collect at 100 K using a nitrogen cryostream. This reduces thermal motion (atomic displacement parameters), essential for resolving the intricate hydrogen bonding network.[1]

Structure Solution & Refinement

-

Space Group: Monoclinic

(Chiral, non-centrosymmetric).[1] -

Phase Solution: Direct Methods (SHELXT or SIR2019).[1]

-

Refinement: Full-matrix least-squares on

(SHELXL).

Critical Step: Hydrogen Atom Placement In sugars, hydroxyl hydrogens determine the energy landscape.[1]

-

Carbon-bound H: Place geometrically (riding model).

-

Hydroxyl H: Locate initially in difference Fourier maps (

). -

Refinement: Allow free refinement of O–H torsion angles to satisfy hydrogen bond geometry (Target: O···O distance 2.7–2.9 Å).[1]

Visualization: Refinement Logic

Figure 2: XRD data processing pipeline emphasizing the iterative loop of hydrogen bond assignment.

Crystal Packing & Intermolecular Forces[1]

The crystallographic data of B

Unit Cell Data (Typical)

| Parameter | Value (Approximate at 298 K) | Significance |

| Crystal System | Monoclinic | Standard for chiral sugars |

| Space Group | Chiral, polar axis | |

| Z | 2 or 4 | Molecules per unit cell |

| Packing Efficiency | ~68-70% | High density due to H-bonds |

The Hydrogen Bonding Network (HBN)

The crystal is held together by infinite chains of hydrogen bonds running along the crystallographic screw axis (

-

Donors: O2–H, O3–H, O4–H, O6–H.

-

Acceptors: Ring Oxygen (O5) and Hydroxyl Oxygens.[1]

-

Pattern: Head-to-tail arrangement forming hydrophilic columns.[1]

Hydrophobic Stacking

The benzyl groups protrude from the hydrophilic columns, interdigitating with benzyl groups from adjacent unit cells.[1] This creates a bilayer structure :

-

Layer A: Hydrophilic Sugar Core (Rigid, H-bonded).[1]

-

Layer B: Hydrophobic Benzyl Interface (Flexible, Van der Waals).[1]

Mechanistic Insight: This amphiphilic packing explains the solubility profile. The crystal surface energy is dominated by the plane exposed; cleavage along the hydrophobic plane is energetically favorable, leading to plate-like morphology.[1]

Applications in Drug Development[1][4]

Understanding the solid-state behavior of B

-

SGLT2 Inhibitor Modeling: B

G mimics the pharmacophore of gliflozins (e.g., Dapagliflozin).[1] The packing of the benzyl group models how the distal phenyl ring of gliflozins interacts with the hydrophobic pocket of the SGLT2 transporter.[1] -

Formulation Stability: The hygroscopicity of the crystal is determined by the exposure of the hydrophilic channels.[1] If the packing (polymorph) changes, the stability profile shifts.[1]

-

Glycosylation Donors: In synthetic chemistry, the crystal density correlates with the reactivity of the solid donor in mechanochemical glycosylations.[1]

References

-

Jeffrey, G. A., & Takagi, S. (1977). The crystal and molecular structure of benzyl

-D-glucopyranoside.[1] Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(4), 1038-1042.[1] -

Cambridge Crystallographic Data Centre (CCDC). Accession Code: BEBGLU (Benzyl beta-D-glucopyranoside).[1]

-

PubChem. Benzyl beta-D-glucopyranoside (Compound Summary). [1][3]

-

Desiraju, G. R., & Steiner, T. (1999). The Weak Hydrogen Bond: In Structural Chemistry and Biology.[1] Oxford University Press.[1] (Contextual grounding for C-H...O interactions in carbohydrate crystals).

Sources

difference between benzyl alpha-D-glucopyranoside and beta-anomer

An In-Depth Technical Guide to the Anomeric Distinction of Benzyl D-Glucopyranosides

Abstract

The stereochemical orientation at the anomeric carbon—the sole stereocenter distinguishing α- and β-anomers—is a subtle yet profound determinant of a glycoside's physicochemical properties, synthetic accessibility, and biological function. This technical guide offers an in-depth exploration of the core differences between benzyl α-D-glucopyranoside and its β-anomer. Tailored for researchers, chemists, and drug development professionals, this document moves beyond simple definitions to elucidate the mechanistic underpinnings of their distinct characteristics. We will examine the structural nuances dictated by stereoelectronic forces, compare their analytical signatures, detail strategies for stereoselective synthesis, and discuss the critical role of anomeric configuration in enzymatic recognition and biological activity.

The Foundational Difference: Stereochemistry at the Anomeric Center

The defining difference between benzyl α-D-glucopyranoside and benzyl β-D-glucopyranoside lies in the three-dimensional arrangement of the benzyloxy group (-OCH₂Ph) at the anomeric carbon (C1). In the stable ⁶C₄ chair conformation of the pyranose ring, this distinction is categorized as follows:

-

Benzyl α-D-glucopyranoside : The benzyloxy group at C1 is in an axial position, placing it on the opposite face of the pyranose ring from the hydroxymethyl group (-CH₂OH) at C5.

-

Benzyl β-D-glucopyranoside : The benzyloxy group at C1 is in an equatorial position, placing it on the same face of the pyranose ring as the hydroxymethyl group at C5.[1]

This seemingly minor variation has significant consequences for the molecule's stability, reactivity, and biological interactions.

Figure 1: Chair conformations of benzyl D-glucopyranoside anomers.

The Anomeric Effect: A Counterintuitive Stability

From a purely steric perspective, the equatorial position of the β-anomer should be significantly more stable, as it minimizes 1,3-diaxial interactions. However, a powerful stereoelectronic phenomenon known as the anomeric effect complicates this assumption.[2] The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon over the sterically favored equatorial position.[2]

This effect arises from a stabilizing orbital interaction between a lone pair (n) of the ring oxygen (O5) and the anti-bonding orbital (σ) of the C1-O (aglycone) bond. This n → σ hyperconjugation is geometrically optimal when the orbitals are anti-periplanar, a condition perfectly met in the axial α-anomer. This interaction effectively delocalizes electron density, shortens the endocyclic C1-O5 bond, lengthens the exocyclic C1-O(Bn) bond, and stabilizes the overall molecule.[3] While the β-anomer is generally more stable for D-glucose itself in aqueous solution, the anomeric effect provides significant stabilization to the α-anomer, making it more prevalent than simple sterics would predict.

Comparative Physicochemical and Spectroscopic Properties

The difference in stereochemistry directly translates to measurable differences in physical and spectroscopic properties. These distinctions are crucial for the identification, separation, and characterization of the anomers.

| Property | Benzyl α-D-glucopyranoside | Benzyl β-D-glucopyranoside | Rationale for Difference |

| Molecular Formula | C₁₃H₁₈O₆[4] | C₁₃H₁₈O₆[1][5] | Isomers, same formula. |

| Molecular Weight | ~270.28 g/mol [4] | ~270.28 g/mol [5] | Isomers, same weight. |

| ¹H NMR: Anomeric Proton (H1) Chemical Shift (δ) | Typically further downfield (~4.8-5.2 ppm) | Typically further upfield (~4.4-4.6 ppm) | The axial H1 in the β-anomer is more shielded by the ring oxygen's lone pairs compared to the equatorial H1 of the α-anomer.[6] |

| ¹H NMR: H1-H2 Coupling Constant (³J_H1,H2_) | Small (~2-4 Hz) | Large (~7-8 Hz) | Reflects the dihedral angle. α-anomer (axial-equatorial) is ~60°, β-anomer (axial-axial) is ~180°, per the Karplus relationship.[6] |

| ¹³C NMR: Anomeric Carbon (C1) Chemical Shift (δ) | Typically further upfield (~95-100 ppm) | Typically further downfield (~101-104 ppm) | The γ-gauche effect from C3 and C5 shields the axial C1 in the α-anomer. |

A Note on Analytical Separation

The separation of α- and β-anomers can be challenging due to their similar properties. While techniques like column chromatography can be effective, advanced methods are often required for robust analysis. Diffusion-Ordered NMR Spectroscopy (DOSY) has proven effective in resolving the signals of α- and β-anomers in a mixture based on their different diffusion coefficients in solution.[7][8]

Strategies for Stereoselective Synthesis

Controlling the stereochemical outcome at the anomeric center is a central challenge in carbohydrate chemistry. The choice of glycosyl donor, protecting groups, promoter, and reaction conditions dictates the resulting α/β ratio.

Figure 2: Generalized workflow for the synthesis of benzyl glucopyranosides.

Achieving β-Selectivity: Neighboring Group Participation

The most reliable strategy for synthesizing the β-anomer (the 1,2-trans product) involves using a "participating" protecting group, such as acetate or benzoate, at the C2 position.

Protocol: Koenigs-Knorr Synthesis of Benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

-

Preparation of Donor: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide is prepared from D-glucose.

-

Reaction Setup: The glycosyl bromide donor is dissolved in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

-

Addition of Acceptor: Benzyl alcohol (1.2 equivalents) is added to the solution.

-

Initiation: A promoter, typically a silver salt like silver(I) oxide (Ag₂O) or silver carbonate, is added to the mixture. The silver cation coordinates to the anomeric bromide, facilitating its departure.[9]

-

Mechanism in Action: As the bromide leaves, the acetyl group at C2 attacks the incipient oxocarbenium ion at C1, forming a stable dioxolanylium intermediate. This intermediate shields the α-face of the pyranose ring.

-

Nucleophilic Attack: The benzyl alcohol can now only attack from the opposite (β) face, resulting in the formation of the β-glycosidic bond with high stereoselectivity.

-

Workup and Purification: The reaction is filtered to remove silver salts, washed, dried, and purified by silica gel chromatography to yield the protected β-anomer.

-

Deprotection: The acetyl groups are removed (e.g., using Zemplén conditions with catalytic sodium methoxide in methanol) to afford the final benzyl β-D-glucopyranoside.

Achieving α-Selectivity: Kinetic and Thermodynamic Control

Synthesizing the α-anomer (the 1,2-cis product) is often more challenging. It typically requires the use of non-participating protecting groups at C2 (e.g., benzyl or ether groups) to prevent the formation of the dioxolanylium intermediate.[10][11][12] Under these conditions, the stereochemical outcome is governed by a competition between kinetic and thermodynamic control, heavily influenced by the anomeric effect.[2] Using specific solvent systems (e.g., ether-based solvents) and reaction conditions can favor the formation of the thermodynamically more stable α-anomer.

Biochemical and Biological Differentiation

The anomeric configuration is paramount for biological recognition. Enzymes that synthesize or degrade carbohydrates, known as glycosyltransferases and glycoside hydrolases, exhibit exquisite specificity for either the α or β linkage.[13][14]

Enzymatic Specificity: A Lock-and-Key System

-

α-Glucosidases: These enzymes (EC 3.2.1.20) are found in organisms that digest starch and glycogen. They possess an active site precisely shaped to recognize and hydrolyze the α-glycosidic bond of substrates, including benzyl α-D-glucopyranoside.[15]

-

β-Glucosidases: These enzymes (EC 3.2.1.21) are critical for the breakdown of β-linked glucosides, such as those derived from cellulose.[16] Their active site is complementary to the β-configuration, allowing them to hydrolyze benzyl β-D-glucopyranoside while leaving the α-anomer untouched.[17] This specificity can be exploited for the enzymatic synthesis of β-glucosides.[18]

Figure 3: Anomeric specificity of glucosidase enzymes.

Implications for Drug Development

The stereochemistry of the glycosidic bond is a critical determinant of a drug's efficacy and mechanism of action.

-

Targeting and Bioavailability: Cancer cells often overexpress glucose transporters (GLUTs). Conjugating a cytotoxic agent (like a benzyl derivative) to glucose can enhance its selective uptake by cancer cells. The specific anomer used can influence transporter affinity and subsequent intracellular processing.[19]

-

Enzyme Inhibition: Benzyl β-D-glucopyranoside has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatment.[20] It also exhibits antioxidant activity.[20] The α-anomer would likely show significantly different or no activity against this enzyme due to the strict conformational requirements of the active site.

-

Prodrug and Precursor Applications: Glycosides are often used as stable, non-volatile precursors for releasing volatile flavor compounds like benzyl alcohol upon heating or enzymatic action.[21] Benzyl glycosides also serve as versatile building blocks in the synthesis of more complex natural products and pharmaceuticals.[22]

Conclusion

The distinction between benzyl α-D-glucopyranoside and its β-anomer is a quintessential example of how subtle changes in stereochemistry can have far-reaching consequences. From the fundamental orbital interactions of the anomeric effect that govern stability, to the distinct signatures in NMR spectroscopy, the choice of anomer is a critical consideration. In synthesis, controlling the anomeric outcome requires a nuanced understanding of reaction mechanisms, while in biology, the absolute configuration of the glycosidic bond is the deciding factor for molecular recognition, enzymatic processing, and therapeutic activity. For scientists in drug discovery and development, a mastery of these differences is not merely academic; it is essential for the rational design of effective, selective, and innovative chemical and biological tools.

References

-

PubChem. Benzyl beta-d-glucopyranoside | C13H18O6 | CID 188977. [Link]

-

Alabugin, I. V., et al. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry. [Link]

-

American Chemical Society. (1979). Anomeric Effect : PREFACE. ACS Symposium Series. [Link]

-

Kaňková, H., et al. (1993). Enzymic Preparation of Benzyl β-D-Glucopyranoside. Collection of Czechoslovak Chemical Communications. [Link]

-

Wang, R., et al. (2020). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances. [Link]

-

Rao, A. V. R., & Kumar, P. (2006). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate Research. [Link]

-

PubChem. Benzyl alpha-D-glucopyranoside | C13H18O6 | CID 7918796. [Link]

-

PubChem. Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside | C18H26O10. [Link]

-

Cairns, J. R. K., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences. [Link]

-

Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. [Link]

-

Zhang, Y., et al. (2007). Synthesis, Characterization and Application Study of Two Glycosides as Flavour Precursors. Asian Journal of Chemistry. [Link]

-

Wikipedia. Glycoside hydrolase. [Link]

-

Bower, J. F. (2012). On a so-called “kinetic anomeric effect” in chemical glycosylation. Chemical Society Reviews. [Link]

-

Nishida, K., et al. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. Molecules. [Link]

- CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses.

-

Labinsights. (2023). Introduction to Glucosidase. [Link]

-

Magritek. (2014). Glucose Anomers. [Link]

-

Bamoniri, A., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. Molecules. [Link]

-

ResearchGate. (2010). β-Glucosidases. [Link]

-

Yamada, H., et al. (2002). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]

-

Mensah, E. A., & Yu, B. (2018). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules. [Link]

-